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Compound of Interest

Compound Name:
(S)-2-((2-

Nitrophenoxy)methyl)oxirane

CAS No.: 134598-03-1

Cat. No.: B153502 Get Quote

Using (S)-2-((2-Nitrophenoxy)methyl)oxirane as a
Stereodefined Scaffold
Strategic Overview
(S)-2-((2-Nitrophenoxy)methyl)oxirane (CAS: 70312-00-4 / 51417-59-1) is a high-value chiral

building block characterized by two critical structural features: a rigid (S)-epoxide stereocenter

and an ortho-nitro "masked" functionality.

Unlike its para-nitro counterparts used primarily for linear

-blockers (e.g., Nifekalant precursors), this ortho-isomer is the linchpin for synthesizing 3,4-
dihydro-2H-1,4-benzoxazines. These bicyclic heterocycles are pharmacophores in diverse
therapeutic areas, including antipsychotics, calcium channel blockers, and potassium channel
openers.

Why This Intermediate?

Chiral Fidelity: The (S)-configuration allows for the synthesis of enantiopure drugs without

expensive chiral resolution steps later in the pipeline.

Orthogonal Reactivity: The epoxide allows for regioselective nucleophilic attack, while the

nitro group remains inert until activated (reduced) for intramolecular cyclization.
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Critical Quality Attributes (CQA)
To ensure downstream success, the starting material must meet these specifications:

Parameter Specification Impact on Protocol

Purity (GC/HPLC) 98.0%
Impurities compete for amine

nucleophiles, lowering yield.

Enantiomeric Excess (ee) 99.0% (S)-isomer

Lower ee results in racemic

drug substance, failing

regulatory standards.

Water Content 0.5%

Excess water can hydrolyze

the epoxide to a diol (side

product).

Appearance Off-white to pale yellow solid
Dark color indicates oxidation

or polymerization.

Mechanistic Pathway & Logic
The utility of this intermediate relies on a "Ring-Open, Ring-Close" strategy.

Step 1: Regioselective Aminolysis (

): A primary amine attacks the terminal carbon (C3) of the epoxide. The (S)-stereocenter at
C2 becomes the alcohol carbon, retaining its configuration.

Step 2: Nitro Reduction: The nitro group is reduced to an aniline.

Step 3: Intramolecular Cyclization: The newly formed aniline nitrogen attacks the C2-alcohol

(often activated) or an adjacent electrophile to close the 1,4-benzoxazine ring.
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Caption: The "Ring-Open, Ring-Close" synthetic strategy utilizing the ortho-nitro group for

heterocycle formation.

Detailed Protocol: Regioselective Aminolysis
Objective: Synthesize (S)-1-(alkylamino)-3-(2-nitrophenoxy)propan-2-ol with >90% yield and

retention of chirality.

Reagents & Equipment[1][2][3][4]
Substrate: (S)-2-((2-Nitrophenoxy)methyl)oxirane (1.0 eq).

Nucleophile: Isopropylamine or Benzylamine (1.2 – 1.5 eq). Note: Excess amine prevents

dimerization.

Solvent: 2-Propanol (IPA) or Ethanol (Anhydrous).

Catalyst (Optional): Lithium Perchlorate (LiClO

, 0.1 eq) for sluggish amines.

Vessel: Pressure tube (if using volatile amines) or round-bottom flask with reflux condenser.

Step-by-Step Methodology
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Preparation:

Charge the reaction vessel with (S)-2-((2-Nitrophenoxy)methyl)oxirane (10 mmol, 1.95

g).

Dissolve in anhydrous IPA (30 mL). Rationale: Protic solvents facilitate epoxide opening

via hydrogen bonding to the oxirane oxygen.

Nucleophile Addition:

Add the amine (12 mmol) dropwise at room temperature.

Critical Control Point: If the amine is volatile (e.g., isopropylamine), seal the vessel

immediately.

Reaction:

Heat the mixture to 60°C for 4–6 hours.

Monitor: Check by TLC (Mobile Phase: DCM/MeOH 95:5). The epoxide spot (

) should disappear; the amino-alcohol product (

) will appear.

Workup:

Concentrate the reaction mixture under reduced pressure to remove solvent and excess

amine.

Purification: Recrystallize the residue from EtOAc/Hexane (1:3).

Yield Expectation: 85–95%.
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Caption: Operational workflow for the aminolysis of the chiral epoxide.

Follow-Up Protocol: Nitro Reduction
Objective: Convert the nitro-intermediate to the aniline precursor without racemizing the

alcohol.

Catalyst: 10% Pd/C (5 wt% loading).
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Solvent: Methanol (MeOH).[5]

Procedure:

Dissolve the amino-alcohol from Protocol 4 in MeOH.

Add Pd/C carefully under nitrogen flow.

Purge with Hydrogen gas (balloon pressure or 1 atm is sufficient).

Stir at RT for 2–3 hours.

Safety Note: Filter catalyst through Celite under inert atmosphere (Pd/C is pyrophoric

when dry).

Result: The filtrate contains the (S)-1-amino-3-(2-aminophenoxy)propan-2-ol, ready for

cyclization.

Analytical Quality Control (Chiral HPLC)
Validating the enantiomeric excess (ee) is mandatory.

Column: Daicel Chiralcel OD-H or Chiralpak AD-H (

mm, 5

m).

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

Note: Diethylamine (DEA) is crucial to sharpen the peaks of the amine product.

Flow Rate: 1.0 mL/min.[5][6]

Detection: UV @ 254 nm (Nitrophenoxy chromophore).

Temperature: 25°C.

Acceptance Criteria: Main enantiomer > 99.0% area AUC.
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Troubleshooting Guide
Issue Probable Cause Corrective Action

Low Yield Polymerization of epoxide.

Ensure temperature does not

exceed 65°C; add amine

slowly.

Racemization Acidic conditions or high heat.

Maintain basic/neutral pH.

Avoid strong Lewis acids at

high temps.

Bis-alkylation Amine concentration too low.

Use a larger excess of amine

(1.5–2.0 eq) to favor mono-

alkylation.

Incomplete Reduction Catalyst poisoning.
Ensure starting material is free

of sulfur/halide impurities.
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Chemical Data & Safety

PubChem Compound Summary: 2-((2-Nitrophenoxy)methyl)oxirane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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